5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its IUPAC name 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄. It is a solid substance with a molecular weight of approximately 273.25 g/mol. The compound is characterized by its intriguing structure, which includes a piperidinone ring and an isoindoline-1,3-dione moiety .
For a visual representation, refer to the 2D structure provided in the National Institute of Standards and Technology (NIST) database .
Multiple synthetic routes for pomalidomide and its derivatives have been explored. A common method involves a multi-step process starting with the condensation of phthalic anhydride with 3-aminopiperidine-2,6-dione, followed by modifications to introduce the desired substituents. [, , ] The specific reaction conditions, solvents, and reagents used can significantly influence the yield and purity of the final product.
One example of such optimization is using different catalysts for improving the efficiency of synthesizing pomalidomide derivatives. []
Pomalidomide can undergo various chemical reactions, including hydrolysis, oxidation, and reactions with nucleophiles. These reactions can lead to the formation of metabolites or degradation products. []
The reactivity of the molecule can be influenced by factors such as pH, temperature, and the presence of other chemical species. Understanding the chemical reactivity of pomalidomide is essential for developing stable pharmaceutical formulations and predicting its behavior in biological systems. [, ]
Pomalidomide is a white to off-white powder that is practically insoluble in water. [] It exists in different crystalline forms, which can affect its solubility, stability, and bioavailability.
The stability of pomalidomide can be influenced by factors such as temperature, humidity, and exposure to light. [] Understanding these properties is crucial for developing and storing pharmaceutical formulations of the drug.
Pomalidomide is currently approved by regulatory agencies for the treatment of multiple myeloma in combination with dexamethasone in patients who have received at least two prior therapies. [, ] It has also shown potential in treating other hematologic malignancies, such as lymphoma. [] Researchers are currently exploring its application in other areas, including:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: